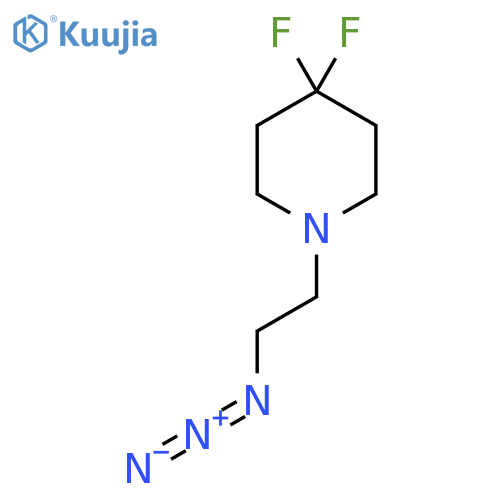

Cas no 2024278-93-9 (1-(2-Azidoethyl)-4,4-difluoropiperidine)

2024278-93-9 structure

商品名:1-(2-Azidoethyl)-4,4-difluoropiperidine

CAS番号:2024278-93-9

MF:C7H12F2N4

メガワット:190.193787574768

CID:4771804

1-(2-Azidoethyl)-4,4-difluoropiperidine 化学的及び物理的性質

名前と識別子

-

- 1-(2-azidoethyl)-4,4-difluoropiperidine

- 1-(2-Azidoethyl)-4,4-difluoropiperidine

-

- インチ: 1S/C7H12F2N4/c8-7(9)1-4-13(5-2-7)6-3-11-12-10/h1-6H2

- InChIKey: KVRNRPWABOPYEZ-UHFFFAOYSA-N

- ほほえんだ: FC1(CCN(CCN=[N+]=[N-])CC1)F

計算された属性

- せいみつぶんしりょう: 190.10300272 g/mol

- どういたいしつりょう: 190.10300272 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.6

- ぶんしりょう: 190.19

1-(2-Azidoethyl)-4,4-difluoropiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-761315-0.05g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95.0% | 0.05g |

$186.0 | 2025-02-24 | |

| Enamine | EN300-761315-0.25g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95.0% | 0.25g |

$396.0 | 2025-02-24 | |

| Enamine | EN300-761315-2.5g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95.0% | 2.5g |

$1568.0 | 2025-02-24 | |

| Life Chemicals | F1907-4204-0.5g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95% | 0.5g |

$565.0 | 2023-09-07 | |

| Enamine | EN300-761315-0.5g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95.0% | 0.5g |

$624.0 | 2025-02-24 | |

| Enamine | EN300-761315-0.1g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95.0% | 0.1g |

$277.0 | 2025-02-24 | |

| TRC | A117416-100mg |

1-(2-Azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 100mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A117416-500mg |

1-(2-Azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 500mg |

$ 365.00 | 2022-06-08 | ||

| TRC | A117416-1g |

1-(2-Azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 1g |

$ 570.00 | 2022-06-08 | ||

| Enamine | EN300-761315-5.0g |

1-(2-azidoethyl)-4,4-difluoropiperidine |

2024278-93-9 | 95.0% | 5.0g |

$2318.0 | 2025-02-24 |

1-(2-Azidoethyl)-4,4-difluoropiperidine 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

2024278-93-9 (1-(2-Azidoethyl)-4,4-difluoropiperidine) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量